N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound featuring a bis-benzothiazole core with a morpholinoethyl substituent and a hydrochloride counterion. The benzothiazole scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The morpholinoethyl group enhances solubility and modulates pharmacokinetic properties, while the hydrochloride salt improves stability and bioavailability.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2.ClH/c1-15-13-16(2)20-19(14-15)31-23(25-20)27(8-7-26-9-11-29-12-10-26)22(28)21-24-17-5-3-4-6-18(17)30-21;/h3-6,13-14H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDZBSOKHDWVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and substituted benzaldehydes, under acidic or basic conditions.
Introduction of the dimethyl groups: Methylation of the benzo[d]thiazole core can be carried out using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the morpholinoethyl group: This step involves the reaction of the benzo[d]thiazole derivative with 2-chloroethylmorpholine in the presence of a base, such as potassium carbonate.
Formation of the carboxamide: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can study its effects on different biological systems and identify potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, spectral properties, and functional group interactions.
Structural Analogues with Benzothiazole/Triazole Cores
- Compound Series [4–15] (): These derivatives feature 1,2,4-triazole-thione or thiole tautomers with sulfonylphenyl and difluorophenyl substituents. Unlike the target compound, they lack the morpholinoethyl group and bis-benzothiazole architecture. Key spectral distinctions include: IR Data:
- C=S Stretch: Observed at 1247–1255 cm⁻¹ in triazole-thiones , vs. absent in the target compound (replaced by C=O and C-N stretches from the carboxamide and morpholine groups).
- NH Stretch: Present at 3278–3414 cm⁻¹ in triazole-thiones , whereas the target compound’s NH groups are substituted by methyl and morpholinoethyl chains. Synthesis Pathways: Triazole-thiones are synthesized via base-mediated cyclization of hydrazinecarbothioamides , while the target compound likely involves carboxamide coupling and morpholinoethyl functionalization.
- Mn(II) Complex (): A Schiff base derivative with a thiazole-sulphonamide backbone and dimethylamino-hydroxybenzylidene groups. The absence of a bis-benzothiazole system and morpholinoethyl group limits direct pharmacological comparison .
Pharmacopeial Compounds ()
The listed pharmacopeial compounds (e.g., thiazol-5-ylmethyl carbamates) share thiazole motifs but diverge significantly in functionalization. For example:
- Compound z (): Contains a ureido-thiazole structure with hydroxy and diphenylhexane chains, emphasizing protease inhibition or antiviral activity. The target compound’s bis-benzothiazole-carboxamide design prioritizes kinase or receptor binding, as seen in other benzothiazole-based drugs .
Pharmacological and ADMET Comparisons
Key Differences
- triazole-thiones’ sulfur-mediated redox activity .
- ADMET Profile: The morpholinoethyl group in the target compound likely improves metabolic stability and blood-brain barrier penetration compared to sulfonamide or Mn-coordinated analogues .
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
1. Chemical Structure and Synthesis
The compound features a benzo[d]thiazole core substituted with dimethyl groups and a morpholinoethyl side chain. The synthesis typically involves several key steps:
- Formation of the benzo[d]thiazole core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate benzaldehydes under acidic or basic conditions.
- Methylation : The introduction of dimethyl groups is performed using methylating agents like methyl iodide.
- Attachment of the morpholinoethyl group : This involves reacting the benzo[d]thiazole derivative with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.
2.1 Anticancer Properties
Recent studies indicate that compounds with a similar benzo[d]thiazole structure exhibit promising anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines, attributed to their ability to interact with cellular pathways involved in tumor growth inhibition. The unique structural features of this compound enhance its solubility and biological interaction potential, which may contribute to its efficacy compared to other similar compounds.
2.2 Acetylcholinesterase Inhibition
Compounds containing thiazole rings have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro assays have demonstrated that certain thiazole derivatives exhibit significant AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders . While specific data on this compound's AChE inhibition is limited, its structural similarity to known inhibitors suggests a potential for similar activity.
The biological effects of this compound may involve several mechanisms:
- Interaction with Enzymatic Targets : The compound may interact with enzymes involved in neurotransmission and cell proliferation.
- Induction of Apoptosis : Some studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells through various signaling pathways.
4. Comparative Analysis with Related Compounds
A comparative analysis highlights the unique attributes of this compound relative to other benzothiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thiazole core; varied substitutions | Significant anticancer activity against specific cell lines |
| 3-(4H-1,2,4-triazol-4-yl)benzamide | Triazole instead of thiazole | Antifungal properties; lower anticancer efficacy |
| N-(2-morpholinoethyl)butyramide hydrochloride | Simpler structure | Limited anticancer activity; primarily metabolic effects |
5. Case Studies and Research Findings
Several studies have explored the biological properties of benzothiazole derivatives:
- Anticonvulsant Activity Study : A series of benzothiazole derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) test. Some compounds demonstrated better efficacy than standard drugs like sodium valproate .
- Neurotoxicity Assessment : In evaluating neurotoxicity alongside anticonvulsant properties, certain derivatives showed lower toxicity levels while maintaining effective therapeutic indices, suggesting a favorable safety profile for further development .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step organic reactions, starting with benzo[d]thiazole precursor preparation. Key steps include thiazole ring cyclization (e.g., using H₂S or thiourea) and amide coupling with morpholinoethylamine derivatives. Optimize yields by adjusting solvents (DMF or dichloromethane), temperatures (60–80°C for cyclization), and catalysts (DCC for amide bonds). Monitor intermediates via TLC and HPLC to ensure purity at each stage .
Q. Which analytical methods are critical for structural confirmation and purity assessment?
Use a combinatorial approach:
- ¹H/¹³C NMR : Assign peaks for benzo[d]thiazole protons (δ 7.2–8.1 ppm) and morpholinoethyl groups (δ 2.4–3.8 ppm).
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹).
- HPLC : Employ C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to achieve >95% purity. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. How does the hydrochloride salt influence solubility and formulation for biological testing?
The hydrochloride form enhances aqueous solubility by increasing polarity, enabling dissolution in PBS or DMEM (typical concentrations: 10–50 mM stock in DMSO, diluted to ≤0.1% in assays). Stability studies (pH 4–8, 4–37°C) via UV-Vis or HPLC reveal degradation kinetics, guiding storage conditions (recommended: –20°C in anhydrous form) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) during structural elucidation be resolved?
Discrepancies may arise from tautomerism, impurities, or residual solvents. Strategies include:
- 2D NMR (HSQC, HMBC) : Resolve connectivity ambiguities, especially for overlapping aromatic protons.
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N, S content).
- Parallel Synthesis : Replicate under anhydrous/inert conditions to exclude oxidation by-products. Computational tools (Gaussian for DFT calculations) can simulate NMR/MS spectra for comparison .
Q. What experimental designs are recommended for studying target engagement in kinase inhibition assays?
- SPR/BLI : Measure binding kinetics (kₐ, kₐ) using immobilized kinase domains.
- Cellular Assays : Use engineered cell lines (e.g., Ba/F3 with kinase mutations) to assess IC₅₀ values. Include controls (e.g., staurosporine) and validate with Western blotting for phosphorylation status.
- Molecular Dynamics Simulations : Predict binding poses (AutoDock Vina) and validate with alanine-scanning mutagenesis .
Q. How can synthetic by-products be minimized during scale-up?
- DoE Optimization : Vary parameters (stoichiometry, solvent polarity) using JMP or Minitab to identify critical factors.
- Flow Chemistry : Reduce side reactions via continuous processing with in-line IR monitoring.
- Microwave-Assisted Synthesis : Accelerate amide coupling (30 minutes vs. 12 hours) to suppress degradation .
Q. What strategies address inconsistent bioactivity results across assay platforms?
- Assay Standardization : Control cell passage number (<20), serum batch, and incubation time (e.g., 48 hours for cytotoxicity).
- Orthogonal Assays : Combine MTT, ATP-lite, and caspase-3 activation to cross-verify apoptosis induction.
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
